molecular formula C16H17N3OS B5549496 1-[2-PHENYL-4-(PYRROLIDIN-1-YL)-6-SULFANYLIDENE-1,6-DIHYDROPYRIMIDIN-5-YL]ETHAN-1-ONE

1-[2-PHENYL-4-(PYRROLIDIN-1-YL)-6-SULFANYLIDENE-1,6-DIHYDROPYRIMIDIN-5-YL]ETHAN-1-ONE

Cat. No.: B5549496
M. Wt: 299.4 g/mol
InChI Key: ZLELLENQJOISGK-UHFFFAOYSA-N
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Description

This compound belongs to the dihydropyrimidine class, characterized by a partially saturated pyrimidine ring system. Key structural features include:

  • 2-Phenyl substituent: Enhances aromatic interactions in biological or material systems.
  • 4-Pyrrolidin-1-yl group: A cyclic amine that improves solubility and modulates electronic properties.
  • 6-Sulfanylidene (thione) moiety: A sulfur-containing functional group that influences redox behavior and hydrogen bonding.
  • 5-Ethanone substituent: A ketone group that may participate in tautomerism or serve as a reactive site for derivatization.

Properties

IUPAC Name

1-(2-phenyl-6-pyrrolidin-1-yl-4-sulfanylidene-1H-pyrimidin-5-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3OS/c1-11(20)13-15(19-9-5-6-10-19)17-14(18-16(13)21)12-7-3-2-4-8-12/h2-4,7-8H,5-6,9-10H2,1H3,(H,17,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLELLENQJOISGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(NC(=NC1=S)C2=CC=CC=C2)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[2-PHENYL-4-(PYRROLIDIN-1-YL)-6-SULFANYLIDENE-1,6-DIHYDROPYRIMIDIN-5-YL]ETHAN-1-ONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrrolidine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the Phenyl Group: This step often involves a Friedel-Crafts acylation reaction, where a phenyl group is introduced to the pyrrolidine ring.

    Construction of the Dihydropyrimidine Core: This is typically done through a Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea.

    Introduction of the Sulfanylidene Group: This step may involve the use of sulfur-containing reagents under controlled conditions to introduce the sulfanylidene moiety.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and specific reaction conditions to streamline the process.

Chemical Reactions Analysis

1-[2-PHENYL-4-(PYRROLIDIN-1-YL)-6-SULFANYLIDENE-1,6-DIHYDROPYRIMIDIN-5-YL]ETHAN-1-ONE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Condensation: The compound can undergo condensation reactions with aldehydes or ketones to form more complex structures.

Common reagents and conditions used in these reactions include acidic or basic catalysts, specific solvents, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-[2-PHENYL-4-(PYRROLIDIN-1-YL)-6-SULFANYLIDENE-1,6-DIHYDROPYRIMIDIN-5-YL]ETHAN-1-ONE has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.

    Organic Synthesis: The compound serves as a versatile intermediate in the synthesis of more complex molecules.

    Biological Studies: Researchers investigate its effects on various biological systems, including its potential as an enzyme inhibitor or receptor modulator.

    Industrial Applications: It may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-[2-PHENYL-4-(PYRROLIDIN-1-YL)-6-SULFANYLIDENE-1,6-DIHYDROPYRIMIDIN-5-YL]ETHAN-1-ONE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Core Structure Substituents/Modifications Potential Implications Reference
1-[2-Phenyl-4-(pyrrolidin-1-yl)-6-sulfanylidene-1,6-dihydropyrimidin-5-yl]ethan-1-one (Target) 1,6-Dihydropyrimidine 2-Ph, 4-Pyrrolidinyl, 6-S, 5-Ethanone Thione enhances stability; pyrrolidine improves solubility. N/A
1-(6-(3-((tert-Butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)-2-fluoropyridin-3-yl)ethanone Pyridine Fluorine at C2, tert-butyldimethylsilyl-protected pyrrolidine at C6, ethanone at C3 Fluorine increases electronegativity; silyl ether enhances lipophilicity. Catalog
2-[1-Methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]-6-(phenylsulfonyl)pyrazolo[1,5-a]pyrimidin-7-amine Pyrazolo[1,5-a]pyrimidine CF3 and methyl on pyrazole, phenylsulfonyl at C6 Sulfonyl group stabilizes negative charge; CF3 enhances metabolic resistance. Registry
5-[2-(4-Methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-pyrazolo[1,5-a]pyrazin-6-yl]-pyrimidin-2-ylamine Pyrazolo[1,5-a]pyrazine Methanesulfonyl-piperazine, morpholine, pyrimidinylamine Sulfonyl and morpholine groups improve pharmacokinetics. Suppliers

Key Findings from Structural Comparisons:

Pyrazolo-pyrimidines (e.g., ) exhibit fused ring systems that enhance planar stacking but reduce solubility compared to dihydropyrimidines.

Substituent Effects :

  • Sulfanylidene (S) vs. Sulfonyl (SO2) : The thione group in the target may act as a hydrogen-bond acceptor, while sulfonyl groups (e.g., ) are stronger electron-withdrawing moieties.
  • Pyrrolidinyl vs. Morpholine : Both cyclic amines improve solubility, but morpholine’s oxygen atom (e.g., ) offers additional hydrogen-bonding capacity.

Functional Group Reactivity: The ethanone group in the target could undergo keto-enol tautomerism, unlike the stable amide or sulfonamide groups in analogs .

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